molecular formula C16H16O3 B8358481 Methyl 4-(4-methoxyphenyl)-3-methylbenzoate

Methyl 4-(4-methoxyphenyl)-3-methylbenzoate

Cat. No. B8358481
M. Wt: 256.30 g/mol
InChI Key: VDDVHFZDVFAYJW-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

Into a 10000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of (4-methoxyphenyl)boronic acid (350 g, 2.30 mol, 1.00 equiv) in 1,4-dioxane (3500 mL), methyl 4-bromo-3-methylbenzoate (527 g, 2.30 mol, 1.00 equiv), Pd(PPh3)4 (79.8 g, 69.06 mmol, 0.03 equiv), Cs2CO3 (1501 g, 4.60 mol, 2.00 equiv), water (850 mL). The resulting solution was stirred overnight at 100° C. in an oil bath. The reaction was then cooled and quenched by the addition of 3000 mL of water. The resulting solution was extracted with 2×2000 mL of ethyl acetate. The organic layers were combined, washed with 1×2000 mL of brine, dried and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:50-1:20). This resulted in 471.6 g (crude) of methyl 4-(4-methoxyphenyl)-3-methylbenzoate as a red solid.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
527 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
1501 g
Type
reactant
Reaction Step Three
Name
Quantity
850 mL
Type
reactant
Reaction Step Four
Quantity
3500 mL
Type
solvent
Reaction Step Five
Quantity
79.8 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][C:14]=1[CH3:23].C([O-])([O-])=O.[Cs+].[Cs+].O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][C:14]=2[CH3:23])=[CH:5][CH:4]=1 |f:2.3.4,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
527 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C
Step Three
Name
Cs2CO3
Quantity
1501 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
850 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
3500 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
79.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 100° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 10000-mL 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 3000 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×2000 mL of ethyl acetate
WASH
Type
WASH
Details
washed with 1×2000 mL of brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1:50-1:20)
CUSTOM
Type
CUSTOM
Details
This resulted in 471.6 g (crude) of methyl 4-(4-methoxyphenyl)-3-methylbenzoate as a red solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=CC=C(C=C1)C1=C(C=C(C=C1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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